molecular formula C10H9ClN2O4S3 B6426849 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2325052-70-6

3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B6426849
CAS No.: 2325052-70-6
M. Wt: 352.8 g/mol
InChI Key: LOSZMNJCXNHSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (CAS 2325052-70-6, Molecular Weight: 352.8 g/mol) is a sophisticated heterocyclic compound incorporating a thiazolidine-2,4-dione (TZD) core fused with an azetidine ring substituted by a 5-chlorothiophene sulfonyl group . This unique structural framework, featuring sulfur at the 1-position and nitrogen at the 3-position of the thiazolidine ring, is a key pharmacophore in many bioactive molecules . The sulfonyl-azetidine substituent introduces significant steric and electronic modifications that are known to enhance target selectivity and metabolic stability compared to simpler TZD derivatives, making it a valuable chemical tool for probing biological systems . This compound demonstrates diverse pharmacological potential in preclinical research, with investigations highlighting its applications in anti-inflammatory research due to its potential to inhibit key enzymes in inflammatory pathways . The presence of the electron-withdrawing chlorine atom on the thiophene ring enhances its antimicrobial properties, with related thiazolidine derivatives exhibiting activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans . Furthermore, its anticancer potential is being explored, as structurally similar compounds have demonstrated the ability to inhibit human topoisomerases (hTopo I and II)—critical enzymes involved in DNA replication and repair—leading to apoptosis in cancer cells . The proposed mechanism of action involves interaction with specific molecular targets; the thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways . The azetidinyl group may enhance binding affinity and specificity, while the chlorothiophenyl sulfonyl moiety contributes to overall stability and solubility . The synthesis of this compound typically involves multi-step organic reactions, often starting with the preparation of the thiazolidine-2,4-dione core through cyclization of cysteine derivatives with carbonyl compounds, followed by introduction of the azetidinyl group via nucleophilic substitution reactions . The final step involves sulfonylation with 5-chlorothiophene-2-sulfonyl chloride under basic conditions . For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield, with purification processes including recrystallization and chromatography to ensure high purity . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S3/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSZMNJCXNHSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine-2,4-dione core, which can be achieved through the cyclization of cysteine derivatives with carbonyl compounds. The azetidinyl group is then introduced via nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the sulfonylation of the azetidinyl group with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The thiazolidine-2,4-dione core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the azetidinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced azetidinyl derivatives, and substituted chlorothiophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is under investigation for its potential as a pharmacophore in drug design. Its structural features suggest possible applications in:

  • Anti-inflammatory agents : The sulfonyl group may interact with inflammatory pathways, inhibiting key enzymes involved in inflammation.
  • Antimicrobial properties : Similar compounds have exhibited activity against various pathogens, suggesting that this derivative could also possess antimicrobial effects.
  • Anticancer research : The ability to modulate cellular signaling pathways positions it as a candidate for cancer therapeutics.

Case Studies
Research has demonstrated that related thiazolidinediones exhibit significant anti-inflammatory and anticancer activities. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting tumor growth and reducing inflammation markers in vitro and in vivo.

Material Science

Organic Electronics
The unique electronic properties of the compound make it a candidate for use in organic electronics. Its ability to form stable structures can be leveraged in:

  • Organic light-emitting diodes (OLEDs) : The compound's electronic characteristics could enhance the efficiency of OLED devices.
  • Solar cells : Its stability and conductivity may contribute to the development of more efficient organic photovoltaic cells.

Biological Studies

Mechanism of Action
The compound's interactions with biological targets are crucial for understanding its therapeutic potential. Proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : The ability to bind to specific receptors can influence various cellular pathways, potentially leading to therapeutic effects.

Research Findings

A variety of studies have been conducted on related compounds, highlighting their biological activities:

  • Anti-inflammatory Activity : Benzothiazole derivatives have shown efficacy in reducing inflammation through enzyme inhibition.
  • Antimicrobial Efficacy : Related compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of success.
  • Anticancer Activity : Studies indicate that certain thiazolidinediones can inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action

The mechanism of action of 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The azetidinyl group may enhance the compound’s binding affinity and specificity, while the chlorothiophenyl sulfonyl moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural Comparison of TZD Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Compound A Thiazolidine-2,4-dione 5-Chlorothiophene sulfonyl-azetidine Not explicitly reported (inferred: antidiabetic/antimicrobial)
3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione Trifluoromethyl benzoyl-azetidine Not explicitly reported (structural analog)
(Z)-5-(4-Methoxybenzylidene)-3-coumarinyl-TZD Thiazolidine-2,4-dione Coumarinyl-methyl, 4-methoxybenzylidene Antioxidant, antimicrobial
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-TZD Thiazolidine-2,4-dione 3-Chlorophenylsulfanyl, trifluoromethyl Not reported (structural diversity)
Pioglitazone Hydrochloride Impurity C Thiazolidine-2,4-dione 5-Ethylpyridinyl-ethoxybenzyl Antidiabetic (parent drug: pioglitazone)

Key Observations:

Azetidine vs. Benzylidene/Coumarinyl Substitutions : Compound A’s azetidine-sulfonyl group introduces conformational rigidity compared to planar benzylidene or coumarinyl substituents in other TZDs. This may influence binding to targets like peroxisome proliferator-activated receptors (PPAR-γ), critical in antidiabetic activity .

Trifluoromethyl vs. Chlorothiophene : The trifluoromethyl benzoyl analog () and Compound A both feature halogenated substituents, but the sulfonyl group in Compound A may improve solubility or hydrogen-bonding interactions in biological systems.

Inferred Pharmacological Profile

While explicit data for Compound A are absent, its structural relatives provide clues:

  • Antidiabetic Potential: Pioglitazone derivatives () and benzylidene-TZDs () show PPAR-γ agonism. The sulfonyl group in Compound A may modulate receptor affinity.
  • Antimicrobial Activity : TZDs with electron-deficient substituents (e.g., halogenated groups) exhibit enhanced antibacterial effects .
  • Antioxidant Effects : Benzylidene-TZDs with hydroxyl/methoxy groups (e.g., 5n in ) demonstrate radical scavenging, but Compound A’s sulfonyl group may reduce this activity.

Biological Activity

The compound 3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This compound features a unique structural framework that includes a thiazolidine core, a sulfonyl group, and an azetidine moiety, suggesting potential applications in medicinal chemistry.

Antimicrobial Properties

Thiazolidine derivatives are known for their antimicrobial activities , including antibacterial and antifungal effects. The presence of electron-withdrawing groups such as halogens (e.g., chlorine) on the aromatic ring has been shown to enhance the antimicrobial potential of these compounds. Studies indicate that derivatives with chlorinated phenyl rings exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameActivity TypeTarget MicroorganismsReference
5-Ethylidene-2,4-thiazolidinedioneAntibacterialE. coli, S. aureus
This compoundAntifungalC. albicans

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidine derivatives. Compounds similar to this compound have been studied for their ability to inhibit human topoisomerases (hTopo I and II), which are critical enzymes involved in DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Case Study: Anticancer Mechanism

In a study investigating novel thiazolidine derivatives, one compound was found to induce apoptosis in MCF-7 breast cancer cells by blocking hTopo I activity. This mechanism underscores the potential of thiazolidine derivatives in developing anticancer agents .

Other Biological Activities

Thiazolidine derivatives are also reported to possess anti-inflammatory and analgesic properties. Their ability to modulate inflammatory pathways suggests they could be beneficial in treating conditions associated with chronic inflammation .

The biological activity of this compound is likely mediated through its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors that regulate inflammatory responses or cell proliferation.

Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.

Q & A

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • SAR workflow :
  • Library synthesis : Prepare analogs with Cl, F, or CF3_3 substituents and test against kinase targets (e.g., EGFR, VEGFR) .
  • Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

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